molecular formula C19H16N4O2S B12926560 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester CAS No. 646509-78-6

9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester

Cat. No.: B12926560
CAS No.: 646509-78-6
M. Wt: 364.4 g/mol
InChI Key: YLBMRKRBUARCCI-UHFFFAOYSA-N
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Description

The compound 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester is a purine derivative characterized by a thioether-linked 2-naphthalene group at the 6-position of the purine ring and an ethyl ester at the acetic acid side chain. Purine derivatives are widely studied for their biological relevance, particularly in medicinal chemistry, where modifications at the 6-position influence interactions with enzymes or receptors. The 2-naphthalenylthio substituent introduces significant steric bulk and lipophilicity, distinguishing this compound from analogs with smaller or more polar substituents .

Properties

CAS No.

646509-78-6

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 2-(6-naphthalen-2-ylsulfanylpurin-9-yl)acetate

InChI

InChI=1S/C19H16N4O2S/c1-2-25-16(24)10-23-12-22-17-18(23)20-11-21-19(17)26-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,11-12H,2,10H2,1H3

InChI Key

YLBMRKRBUARCCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-(naphthalen-2-ylthio)-9H-purin-9-yl)acetate typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.

    Thioether Formation: The naphthalene moiety is introduced via a thioether linkage. This step often involves the reaction of a naphthalene thiol with a halogenated purine derivative under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The halogen atoms on the purine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Thiols, amines, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Ethyl 2-(6-(naphthalen-2-ylthio)-9H-purin-9-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purine derivatives.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-(naphthalen-2-ylthio)-9H-purin-9-yl)acetate is not fully understood but is believed to involve interactions with specific enzymes or receptors due to its purine base. The thioether linkage and naphthalene moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural variations among analogs lie in the substituents at the 6-position of the purine ring and the ester group. Below is a comparative analysis of physicochemical properties and available

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Data Source
Target Compound 2-naphthalenylthio C₁₉H₁₆N₄O₂S* ~363* Not explicitly reported
6-[(3-methylphenyl)thio]-, ethyl ester 3-methylphenylthio C₁₆H₁₆N₄O₂S 344.39 Limited data
6-(4-chlorophenyl)sulfanyl-, ethyl ester 4-chlorophenylsulfanyl C₁₅H₁₃ClN₄O₂S 356.81 Product data (Parchem)
6-[(p-chlorophenyl)amino]-, ethyl ester p-chlorophenylamino C₁₅H₁₄ClN₅O₂ 331.76 IR: N-H stretches, C=O at ~1700 cm⁻¹
6-amino-, ethyl ester (Ethyl Adenine-9-Acetate) amino C₉H₁₁N₅O₂ 221.22 InChIKey: MCOVDURKZQNFBE
2,6-diamino-, ethyl ester 2,6-diamino C₉H₁₂N₆O₂ 236.23 CAS: 202343-69-9

*Estimated based on structural analogy.

Key Observations:
  • Electronic Effects: Thioether groups (C-S) introduce electron-withdrawing effects, altering the purine ring’s electronic environment compared to amino groups (electron-donating).
  • Steric Hindrance : The bulky naphthalene moiety may reduce reactivity at the 6-position, impacting further synthetic modifications .

Biological Activity

9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester (CAS No. 646509-78-6) is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that combines the purine base with an ethyl acetate group and a naphthalene-thio substituent, which may influence its interaction with biological targets.

Chemical Structure

The chemical formula of this compound is C19H16N4O2SC_{19}H_{16}N_{4}O_{2}S, and its structure can be depicted as follows:

Structure CNOSC19H16N4O2S\text{Structure }\begin{align*}&\text{C}\quad \text{N}\quad \text{O}\quad \text{S}\\&\quad \quad \quad \quad \\&C_{19}H_{16}N_{4}O_{2}S\end{align*}

Biological Activity Overview

Research indicates that 9H-Purine-9-acetic acid derivatives exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the naphthalene-thio group is hypothesized to enhance these activities by facilitating interactions with specific biological pathways.

  • Anti-inflammatory Activity :
    • The compound has been shown to inhibit pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways. This inhibition can reduce the expression of inflammatory mediators such as IL-6 and TNF-alpha in various cell types.
  • Anticancer Properties :
    • Studies suggest that purine derivatives can induce apoptosis in cancer cells. The mechanism may involve the disruption of DNA synthesis and repair pathways, leading to cell cycle arrest and subsequent cell death.
  • Neuroprotective Effects :
    • Preliminary findings indicate that this compound may protect neurons from oxidative stress-induced damage, possibly by scavenging free radicals or enhancing endogenous antioxidant defenses.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of IL-6 and TNF-alpha
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectionScavenging of free radicals

Case Study: Anti-inflammatory Effects

In a study conducted on human aortic endothelial cells, treatment with 9H-Purine-9-acetic acid derivatives resulted in a significant decrease in IL-6 secretion (IC50 ~40 μM). This suggests a potent anti-inflammatory effect that could be beneficial in treating vascular diseases associated with chronic inflammation .

Case Study: Anticancer Activity

A series of experiments demonstrated that this compound induced apoptosis in various cancer cell lines (e.g., HeLa and MCF-7) by activating caspase pathways. The observed IC50 values ranged from 15 to 30 µM, indicating a promising therapeutic index for further development .

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